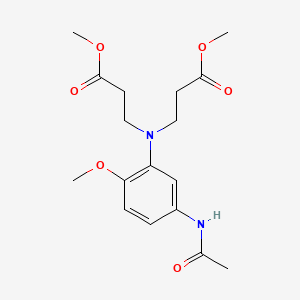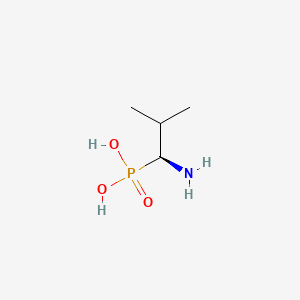
10-bromoanthracene-9-carboxylic Acid
Übersicht
Beschreibung
10-bromoanthracene-9-carboxylic Acid is a derivative of 9,10-Anthracenedicarboxylic acid, which is an anthracene-based dicarboxylic compound. It has a larger conjugating π-system that enables the development of fluorescent materials .
Synthesis Analysis
The synthesis of 10-bromoanthracene-9-carboxylic Acid involves several steps. One method involves starting from the 10-bromoanthracene-9-carbaldehyde with hydroxylamine hydrochloride using freshly distilled triethylamine as a base in anhydrous MeCN at reflux . Another method involves bromine reacting with the formed 9-anthracenyl radical to give the substitution product .Molecular Structure Analysis
The molecular structure of 10-bromoanthracene-9-carboxylic Acid can be derived from the structures of 9-anthracene carboxylic acid and 9-bromoanthraceneWissenschaftliche Forschungsanwendungen
Fluorescent Monomers
10-Bromoanthracene-9-carboxylic acid has been used to create fluorescent monomers like 9-(Guanidinomethyl)-10-vinylanthracene. These compounds have shown complexation with carboxylic acids or carboxylates, useful in creating polymers with specific properties (Zhang, Verboom, & Reinhoudt, 2001).
Organic Electroluminescence
10-Bromoanthracene-9-carboxylic acid derivatives have shown promise in organic electroluminescence, particularly for OLEDs (organic light-emitting diodes). Its derivatives offer high thermal stability and wide band gaps, making them suitable for blue OLEDs (Sarsah et al., 2013).
Fluorescence Properties
The fluorescence behavior of 10-bromoanthracene-9-carboxylic acid and related compounds has been studied in various solvents, showing dual fluorescence from undissociated acids and anions. This property is significant for applications in fluorescence-based sensors and devices (Mac, Danel, & Andrzejak, 2006).
Photomechanical Materials
10-Bromoanthracene-9-carboxylic acid derivatives have been synthesized for improved solid-state photomechanical materials. These materials show a reversible photomechanical response in crystal form and are of interest in the development of light-responsive materials (Zhu et al., 2014).
Synthesis of Novel Compounds
10-Bromoanthracene-9-carboxylic acid has been used in the synthesis of novel compounds like 2-{9-(10-Bromoanthracenyl)}-1,3-dihydro-1H-[d]-1,3,2-benzodiazaborole. This compound was characterized using various spectroscopic methods, indicating its potential in advanced material science (Sithebe, 2023).
Eigenschaften
IUPAC Name |
10-bromoanthracene-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO2/c16-14-11-7-3-1-5-9(11)13(15(17)18)10-6-2-4-8-12(10)14/h1-8H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDRSGFQJKKJCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399166 | |
| Record name | 10-bromoanthracene-9-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-bromoanthracene-9-carboxylic Acid | |
CAS RN |
6929-81-3 | |
| Record name | 10-bromoanthracene-9-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-Bromo-9-anthracenecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




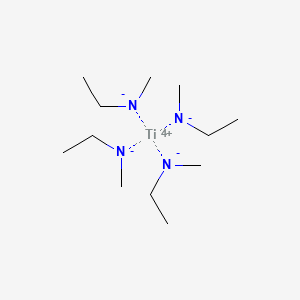
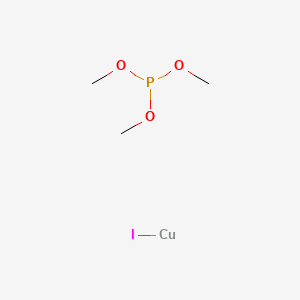
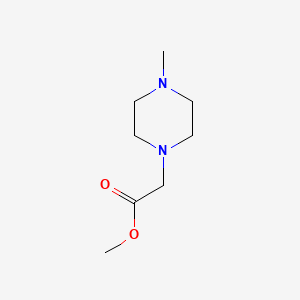
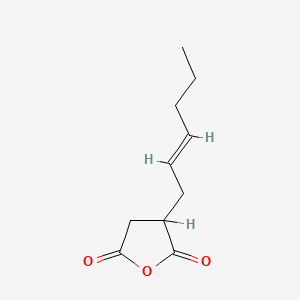
![1,1'-Biphenyl, 4,4'-bis[2-(2,5-dimethylphenyl)ethenyl]-](/img/structure/B1599038.png)



